5-Bromobenzo[d]isothiazole
CAS No.: 139037-01-7
Cat. No.: VC21292389
Molecular Formula: C7H4BrNS
Molecular Weight: 214.08 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromobenzo[d]isothiazole - 139037-01-7](/images/no_structure.jpg)
Specification
CAS No. | 139037-01-7 |
---|---|
Molecular Formula | C7H4BrNS |
Molecular Weight | 214.08 g/mol |
IUPAC Name | 5-bromo-1,2-benzothiazole |
Standard InChI | InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H |
Standard InChI Key | VZBLQXAYAYONED-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=NS2 |
Canonical SMILES | C1=CC2=C(C=C1Br)C=NS2 |
Introduction
Structure and Chemical Properties
5-Bromobenzo[d]isothiazole consists of a benzene ring fused with an isothiazole ring system, with a bromine atom at the 5-position of the benzene portion. The isothiazole moiety contains adjacent nitrogen and sulfur atoms in a five-membered ring, providing distinctive chemical reactivity.
Physical and Chemical Parameters
Table 1: Physical and Chemical Properties of 5-Bromobenzo[d]isothiazole
Spectroscopic Characteristics
The structural confirmation of 5-Bromobenzo[d]isothiazole and related compounds is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. While specific spectroscopic data for this compound is limited in the available literature, related benzoisothiazole compounds have been characterized using techniques such as proton and carbon-13 NMR, as well as high-resolution mass spectrometry (HRMS) .
Synthetic Approaches
General Synthetic Routes to Benzoisothiazoles
The synthesis of benzoisothiazole derivatives follows several established pathways. According to the scientific literature, five principal synthetic strategies exist for preparing benzoisothiazole scaffolds:
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Synthesis from substrates containing both nitrogen and sulfur atoms
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Utilizing nitrogen-preloaded substrates
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Engaging sulfur-preloaded phenyl substrates
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Starting from substrates lacking both nitrogen and sulfur
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Assembling the aryl ring onto a pre-existing isothiazole moiety
Specific Methods for Brominated Benzoisothiazoles
For the synthesis of 5-Bromobenzo[d]isothiazole specifically, several approaches may be applicable:
NBS-Mediated Synthesis
One potential route involves the activation of aryl tert-butyl sulfoxides using N-bromosuccinimide (NBS). This process includes conversion to sulfinimides followed by a Wittig-like reaction, leading to the formation of the benzoisothiazole scaffold. This method proceeds efficiently at room temperature and accommodates various substituents .
Photocatalytic Approach
A more environmentally friendly approach utilizes visible-light-promoted synthesis under metal-free conditions. This method generates iminyl radicals from α-amino-oxy acids through blue-light irradiation in the presence of an acridinium photocatalyst. This green chemistry approach produces benign secondary products such as carbon dioxide, benzaldehyde, and acetone .
Copper-Mediated Synthesis
Copper-mediated C-S/N-S bond formation represents another viable synthetic route. This approach typically employs copper(II) acetate as a promoter for C-H activation in the presence of oxidizing agents like silver(I) oxide .
Applications in Organic Synthesis
The bromine atom in 5-Bromobenzo[d]isothiazole makes it a valuable building block for organic synthesis, particularly through various transformation reactions.
Cross-Coupling Reactions
The C-Br bond in 5-Bromobenzo[d]isothiazole can participate in various palladium-catalyzed cross-coupling reactions:
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Suzuki coupling: Reaction with boronic acids or esters to form carbon-carbon bonds
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Stille coupling: Reaction with organostannanes
Comparative Analysis with Related Compounds
Table 3: Structural Comparison of 5-Bromobenzo[d]isothiazole with Related Compounds
Structure-Activity Relationships
The presence of the bromine atom at the 5-position alters the electron distribution within the molecule, potentially affecting its interactions with biological targets. Similarly, the positioning of the nitrogen and sulfur atoms in the isothiazole ring creates a unique electronic environment that distinguishes benzoisothiazoles from other heterocyclic systems like benzothiazoles.
Studies of related compounds suggest that structural modifications at various positions can significantly impact biological activities. For instance, the incorporation of additional functional groups, such as carbonyl, sulfonyl, or amino groups, can enhance interactions with specific biological targets .
Analytical Methods and Characterization
The characterization of 5-Bromobenzo[d]isothiazole typically involves a combination of analytical techniques:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for purity determination and structural confirmation of heterocyclic compounds like 5-Bromobenzo[d]isothiazole .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, with electrospray ionization (ESI) being a common ionization technique for these compounds. For related compounds, the calculated and found values typically show excellent agreement, confirming structural identity .
Predicted Collision Cross Section
Collision cross-section (CCS) measurements from ion mobility spectrometry provide additional structural information. Predicted CCS values for different adducts of 5-Bromobenzo[d]isothiazole are available:
Table 4: Predicted Collision Cross Section Values for Various Adducts of 5-Bromobenzo[d]isothiazole
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 213.93205 | 125.3 |
[M+Na]+ | 235.91399 | 130.5 |
[M+NH₄]+ | 230.95859 | 132.4 |
[M+K]+ | 251.88793 | 129.5 |
[M-H]- | 211.91749 | 127.0 |
[M+Na-2H]- | 233.89944 | 130.5 |
[M]+ | 212.92422 | 125.9 |
[M]- | 212.92532 | 125.9 |
These values can be useful for analytical method development and compound identification in complex mixtures .
Future Research Directions
Several promising avenues for future research on 5-Bromobenzo[d]isothiazole are apparent:
Medicinal Chemistry Applications
Given the biological activities of related compounds, further investigation of 5-Bromobenzo[d]isothiazole derivatives for potential antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties is warranted. Structure-activity relationship studies could identify optimized derivatives with enhanced biological activities.
Green Chemistry Approaches
Development of environmentally friendly synthetic methods for 5-Bromobenzo[d]isothiazole, such as photocatalytic approaches or continuous flow processes, could improve synthetic efficiency and reduce environmental impact .
Materials Science Applications
Exploration of 5-Bromobenzo[d]isothiazole and its derivatives for applications in materials science, such as in organic electronics or as components of functional materials, represents another promising research direction.
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